11-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene
Description
This compound is a complex tricyclic heterocyclic molecule featuring fused oxygen (4,6-dioxa), sulfur (10-thia), and nitrogen (12-aza) atoms. Its core structure includes a tetrahydroisoquinoline moiety, a bicyclic amine system often associated with bioactive alkaloids, fused to a dodeca-tetraene scaffold. The tricyclo[7.3.0.0³,⁷] framework suggests a rigid, three-dimensional geometry that may influence its physicochemical properties and binding affinity in biological or catalytic contexts.
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-2-4-12-9-19(6-5-11(12)3-1)17-18-13-7-14-15(21-10-20-14)8-16(13)22-17/h1-4,7-8H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSWBWBAHACCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene is a complex organic molecule belonging to the class of tetrahydroisoquinolines. These compounds are recognized for their diverse biological activities and potential therapeutic applications in various fields such as neuropharmacology and oncology. This article delves into the biological activity of this particular compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is approximately with a molecular weight of 366.45 g/mol. The intricate structure includes multiple functional groups that contribute to its biological activity. The presence of the tetrahydroisoquinoline moiety suggests potential interactions with neurotransmitter systems.
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized to interact with various biological targets such as receptors and enzymes involved in neurotransmission and cellular signaling pathways. The structural features may enable the compound to modulate neurotransmitter systems effectively.
Neuropharmacological Effects
Research indicates that tetrahydroisoquinoline derivatives exhibit significant neuropharmacological effects. The compound may act as an antagonist at orexin receptors (OX1 and OX2), which are implicated in regulating wakefulness and appetite. Such interactions could lead to potential applications in treating sleep disorders and obesity .
Anticancer Potential
Preliminary studies suggest that compounds within this class may possess anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth. Specific assays have demonstrated that related tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation in vitro .
Study 1: Orexin Receptor Antagonism
In a study exploring orexin receptor antagonists, derivatives similar to our compound were tested for their efficacy in reducing food intake and promoting sleep in animal models. The results indicated a significant decrease in orexin levels correlating with reduced appetite and increased sleep duration .
Study 2: Anticancer Activity
Another study examined the cytotoxic effects of tetrahydroisoquinoline derivatives on various cancer cell lines. The results showed that these compounds could induce apoptosis in human breast cancer cells through a mitochondrial pathway.
Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit promising anticancer properties. Specifically, compounds similar to the one have been shown to selectively inhibit key enzymes involved in cancer cell proliferation and survival. For instance, isoquinoline derivatives have been identified as selective inhibitors of Tyrosyl DNA phosphodiesterase II (TDP2), an enzyme implicated in DNA damage repair mechanisms associated with cancer therapies . This suggests that the compound could enhance the efficacy of existing anticancer drugs by targeting TDP2.
2. Neuroprotective Effects
Tetrahydroisoquinolines are also being investigated for their neuroprotective effects. Compounds derived from this class have demonstrated the ability to modulate neurotransmitter systems and exhibit antioxidant properties. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in neurodegeneration . The specific structural characteristics of the compound may enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
3. Anti-inflammatory Properties
The anti-inflammatory potential of tetrahydroisoquinoline derivatives has been a focus of research due to their ability to inhibit pro-inflammatory cytokines and pathways. The compound's unique structure may allow it to interact with specific receptors involved in inflammatory responses, providing a basis for developing new anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the SAR of tetrahydroisoquinoline derivatives is crucial for optimizing their pharmacological properties. The presence of specific functional groups can significantly influence biological activity:
| Functional Group | Impact on Activity |
|---|---|
| Hydroxyl (-OH) | Enhances solubility and bioavailability |
| Methoxy (-OCH₃) | Increases lipophilicity and receptor binding affinity |
| Dimethylamino (-N(CH₃)₂) | Improves interaction with neurotransmitter receptors |
Case Studies
Case Study 1: Isoquinoline Derivatives as TDP2 Inhibitors
A study published in Journal of Medicinal Chemistry explored various isoquinoline derivatives' efficacy against TDP2. The most potent compounds exhibited IC50 values in the low micromolar range, demonstrating significant selectivity against homologous enzymes like TDP1 . This highlights the potential for developing targeted therapies using compounds similar to 11-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene.
Case Study 2: Neuroprotective Effects in Animal Models
Research conducted on tetrahydroisoquinoline derivatives showed promising results in animal models of neurodegenerative diseases. Compounds demonstrated reduced neuronal death and improved cognitive function following induced oxidative stress . These findings support further investigation into the therapeutic use of this compound class for neuroprotection.
Comparison with Similar Compounds
Key Findings :
Reactivity: Unlike volatile organic compounds (VOCs) like isoprene, the target compound’s rigid tricyclic structure likely reduces gas-phase reactivity with atmospheric oxidants (e.g., OH radicals) .
Bioactivity: Tetrahydroisoquinoline derivatives are well-documented in medicinal chemistry, but the addition of sulfur and oxygen in the target compound may alter receptor selectivity compared to simpler analogs .
Stability : The fused dioxa and thia groups could enhance thermal and oxidative stability relative to purely hydrocarbon-based tricyclics, as seen in similar heteroatom-rich systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
